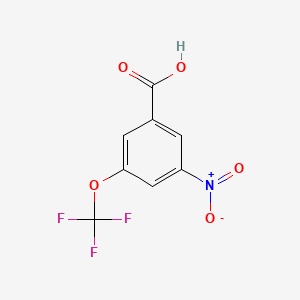

3-Nitro-5-(trifluoromethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-4(7(13)14)1-5(3-6)12(15)16/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBXVJDKTNZJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803884-01-6 | |

| Record name | 3-nitro-5-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitro 5 Trifluoromethoxy Benzoic Acid and Its Precursors

Established Synthetic Pathways to 3-Nitro-5-(trifluoromethoxy)benzoic Acid

Traditional synthesis of this compound relies on well-established organic reactions, primarily electrophilic aromatic substitution and functional group transformations. These methods are characterized by their reliability and are founded on fundamental principles of aromatic chemistry.

Strategic Nitration of Key Aromatic Intermediates

The most direct and commonly employed method for synthesizing this compound is the electrophilic aromatic nitration of its immediate precursor, 3-(trifluoromethoxy)benzoic acid. chemimpex.com This reaction leverages the directing effects of the substituents on the benzene (B151609) ring.

The carboxylic acid (-COOH) and the trifluoromethoxy (-OCF3) groups are both electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. vedantu.comlibretexts.org When 3-(trifluoromethoxy)benzoic acid is treated with a nitrating agent, the incoming electrophile, the nitronium ion (NO2+), is directed to the positions meta to both existing groups. This results in the desired this compound as the principal product.

The standard procedure involves the use of a nitrating mixture, which consists of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). truman.eduyoutube.com The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion. youtube.com Reaction conditions, particularly temperature, must be carefully controlled to prevent the formation of dinitro-products and other side reactions. truman.edu

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 3-(Trifluoromethoxy)benzoic acid | The aromatic precursor to be nitrated. | chemimpex.com |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. | truman.eduyoutube.com |

| Temperature | 0 - 10 °C | Controls the reaction rate and minimizes side products like dinitro- and ortho-isomers. | truman.edu |

| Reaction Quench | Pouring mixture onto ice/water | Stops the reaction and precipitates the solid product. | truman.edu |

Carboxylic Acid Functionalization Approaches

Alternative synthetic strategies involve modifying precursors that already possess the 3-nitro and 5-trifluoromethoxy arrangement on the aromatic ring. These methods functionalize a different group to form the carboxylic acid.

One such pathway is the oxidation of 3-nitro-5-(trifluoromethoxy)toluene. The methyl group of the toluene (B28343) derivative can be oxidized to a carboxylic acid using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO4) or nitric acid under elevated temperature and pressure. askfilo.comgoogle.comdoubtnut.com This approach is advantageous if the corresponding nitrotoluene is more readily available than the benzoic acid precursor.

Another viable method is the hydrolysis of 3-nitro-5-(trifluoromethoxy)benzonitrile. The nitrile group (-CN) can be converted to a carboxylic acid group through acid- or base-catalyzed hydrolysis. doubtnut.com This multi-step process typically involves heating the nitrile in the presence of a strong acid, such as sulfuric acid. semanticscholar.org

| Approach | Starting Precursor | Key Transformation | Common Reagents | Reference |

|---|---|---|---|---|

| Direct Nitration | 3-(Trifluoromethoxy)benzoic acid | Electrophilic Aromatic Substitution | HNO₃ / H₂SO₄ | vedantu.comtruman.edu |

| Side-Chain Oxidation | 3-Nitro-5-(trifluoromethoxy)toluene | Oxidation | KMnO₄ or HNO₃ | askfilo.comgoogle.com |

| Nitrile Hydrolysis | 3-Nitro-5-(trifluoromethoxy)benzonitrile | Hydrolysis | H₂SO₄ / H₂O, heat | doubtnut.comsemanticscholar.org |

Development of Advanced Synthetic Routes

Recent advancements in chemical synthesis have led to the development of more sophisticated methods for preparing this compound. These routes prioritize higher regioselectivity, improved efficiency, and adherence to the principles of green chemistry.

Regioselective Synthesis Strategies

The high regioselectivity observed in the nitration of 3-(trifluoromethoxy)benzoic acid is a direct consequence of the electronic properties of the existing substituents. Both the -COOH and -OCF3 groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions relative to each group. Consequently, the incoming electrophile is directed to the less deactivated meta positions. vedantu.com

In the case of 3-(trifluoromethoxy)benzoic acid, the position C5 is meta to the C1-carboxyl group and meta to the C3-trifluoromethoxy group. This synergistic directing effect strongly favors the formation of this compound over other potential isomers. The stability of the intermediate arenium ion (sigma complex) is greatest when the positive charge is not located on the carbon atoms attached to the electron-withdrawing groups, which further explains the preference for meta-attack. libretexts.orgyoutube.com

Green Chemistry Principles in this compound Synthesis

The traditional nitration process using mixed acids generates significant amounts of acidic waste, posing environmental concerns. Green chemistry principles aim to mitigate this by developing more sustainable protocols. For aromatic nitrations, this includes the use of solid acid catalysts, such as zeolites or clays, which can replace liquid sulfuric acid. tandfonline.com These materials are often reusable and simplify product purification.

Another green approach involves modifying the post-reaction workup. A recently developed method for certain aromatic compounds involves nitration in a H2SO4-HNO3-H3PO4 system, which yields a paste-like product that can be directly filtered. This avoids the traditional and wasteful step of pouring the reaction mixture into large volumes of ice water and allows for the potential recycling of the mother liquor. benthamdirect.com Furthermore, continuous flow microreactors offer a safer, more efficient, and scalable alternative to conventional batch reactors for managing highly exothermic nitration reactions. soton.ac.uk Photochemical methods, using UV radiation to induce nitration, represent another eco-friendly pathway being explored for aromatic compounds. mjcce.org.mkmjcce.org.mkresearchgate.net

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a crucial role in improving the efficiency and selectivity of synthetic routes. In the context of nitration, solid-supported catalysts, such as zeolite H-Y-supported copper(II) nitrate, have been shown to be effective for nitrating phenols and their derivatives, offering a potential alternative to mixed acids. tandfonline.com

For the alternative synthetic pathways, catalytic methods are also prominent. The vapor-phase oxidation of substituted toluenes to benzoic acids can be efficiently achieved using catalysts like vanadium oxide (V2O5) modified with other metal oxides, such as molybdenum oxide (MoO3). researchgate.net These catalytic processes often require less harsh conditions and can provide higher yields and selectivities compared to stoichiometric oxidation reactions. Similarly, the hydrolysis of nitriles can be catalyzed, and for the precursor synthesis, zinc-containing catalysts have been used to facilitate the hydrolysis of trichloromethyl groups to carboxylic acids. google.com

Preparation of Related Trifluoromethoxy-Substituted Benzoic Acid Analogues

The synthesis of benzoic acids containing the trifluoromethoxy group is of significant interest due to the unique properties this substituent imparts upon molecules, including enhanced lipophilicity and metabolic stability. nih.gov A variety of synthetic strategies have been developed to introduce the trifluoromethoxy group onto an aromatic ring, which can then be carboxylated, or to modify a pre-existing benzoic acid derivative. These methods often involve either the direct trifluoromethoxylation of a benzoic acid derivative or the synthesis of a trifluoromethoxy-substituted aromatic precursor followed by the introduction or modification of the carboxylic acid group.

One versatile method involves the functionalization of trifluoromethoxy-substituted aromatics using organometallic intermediates. For example, bromo(trifluoromethoxy)benzenes can react with butyllithium to form the corresponding aryllithium species. These intermediates can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group. A notable example is the lithiation and subsequent carboxylation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene, which yields 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid. nih.govbeilstein-journals.org

Another approach is the direct trifluoromethoxylation of aromatic compounds. A photocatalytic method has been described for the trifluoromethoxylation of benzoic acid itself. This reaction produces a mixture of isomers, including 2-(trifluoromethoxy)benzoic acid, 3-(trifluoromethoxy)benzoic acid, and 4-(trifluoromethoxy)benzoic acid. beilstein-journals.org The reaction is carried out in a continuous-flow setup, and the isomeric ratio can be influenced by the reaction conditions. beilstein-journals.org

The table below summarizes findings from a photocatalytic trifluoromethoxylation of benzoic acid.

| Product Isomer | Isomeric Ratio | 19F NMR Chemical Shift (δ, ppm) |

|---|---|---|

| ortho-isomer | 1.8 | -58.19 |

| meta-isomer | 2.4 | -58.71 |

| para-isomer | 1.0 | -58.42 |

Furthermore, trifluoromethoxy-substituted benzoic acids can be prepared from phenols. This two-step method involves the conversion of a phenol to an aryl trifluoromethyl ether, which can then be further functionalized. nih.gov While direct carboxylation of these ethers can be challenging, they serve as important precursors for building more complex benzoic acid analogues.

The synthesis of trifluoromethyl-substituted benzoic acids, which are structurally related to their trifluoromethoxy counterparts, also provides insight into synthetic strategies. For instance, 3,5-bis(trifluoromethyl)benzoic acid is prepared via the carboxylation of a Grignard reagent formed from 3,5-bis(trifluoromethyl)bromobenzene. google.com The reaction is sensitive to temperature, with lower temperatures minimizing the formation of byproducts. google.com Similarly, 3-(trifluoromethyl)benzoic acid can be synthesized through the hydrolysis of meta-trichloromethyl trifluoromethyl benzene, which is itself prepared from metaxylene. google.com

The table below details the synthesis of various trifluoromethyl and trifluoromethoxy benzoic acid analogues.

| Compound | Precursor | Key Reaction Steps | Reference |

|---|---|---|---|

| 2-Trifluoromethoxy-5-(trifluoromethyl)benzoic acid | 1-Trifluoromethoxy-4-(trifluoromethyl)benzene | Lithiation followed by carboxylation | nih.govbeilstein-journals.org |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzonitrile | Reaction with nitrating acid mixture | nih.gov |

| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)bromobenzene | Grignard formation followed by carboxylation with CO2 | google.com |

| 3-(Trifluoromethyl)benzoic acid | meta-Trichloromethyl trifluoromethyl benzene | Hydrolysis in the presence of a zinc-containing catalyst | google.com |

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 5 Trifluoromethoxy Benzoic Acid

Influence of Nitro and Trifluoromethoxy Substituents on Aromatic Ring Reactivity

The presence of both a nitro group and a trifluoromethoxy group on the benzene (B151609) ring significantly alters its electronic properties and subsequent reactivity. cymitquimica.com Both are potent electron-withdrawing groups that synergistically reduce the electron density of the aromatic system.

The nitro (-NO2) and trifluoromethoxy (-OCF3) groups are characterized by their strong electron-withdrawing nature. libretexts.orgvedantu.com This property arises from both inductive and resonance effects. The cumulative effect of these two groups, positioned meta to each other, is a substantial deactivation of the benzene ring towards electrophilic attack. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack, provided a suitable leaving group is present. youtube.comlibretexts.org

The electron-withdrawing strength of substituents can be quantified using Hammett constants (σ). These values provide a measure of the electronic influence of a substituent on the reactivity of a benzene ring. A positive value indicates an electron-withdrawing group.

| Substituent | σm (meta) | σp (para) | Effect Type |

|---|---|---|---|

| -NO2 | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| -OCF3 | +0.40 | +0.35 | Strongly Electron-Withdrawing |

| -COOH | +0.37 | +0.45 | Moderately Electron-Withdrawing |

Data sourced from scientific literature on physical organic chemistry.

As shown in the table, both the nitro and trifluoromethoxy groups have strong positive Hammett constants, confirming their capacity to withdraw electron density from the aromatic ring. This deactivation is a critical factor in predicting the compound's reaction pathways.

Nitro Group (-NO2): This group exerts a powerful -I effect due to the high electronegativity of the nitrogen and oxygen atoms. It also has a strong -R effect, delocalizing the ring's π-electrons onto the nitro group, which can be seen in its resonance structures. This combined effect strongly deactivates the entire ring and directs incoming electrophiles to the meta position. vedantu.comdoubtnut.com

Trifluoromethoxy Group (-OCF3): The -OCF3 group is dominated by a very strong -I effect from the highly electronegative fluorine atoms, which is relayed through the oxygen atom to the ring. While the oxygen atom's lone pairs can theoretically participate in a positive resonance (+R) effect, this is significantly diminished by the intense inductive pull of the -CF3 group. The net result is a potent electron-withdrawing effect.

Carboxylic Acid Group (-COOH): This group also acts as a deactivating, meta-directing group through both -I and -R effects. wikipedia.org

In 3-Nitro-5-(trifluoromethoxy)benzoic acid, all three substituents are meta to one another. This arrangement means their deactivating effects are largely additive, creating a highly electron-deficient aromatic ring.

Carboxylic Acid Group Reactivity

The reactivity of the carboxylic acid group is significantly modulated by the electronic effects of the nitro and trifluoromethoxy substituents.

The strong electron-withdrawing properties of the -NO2 and -OCF3 groups increase the acidity of the carboxylic acid proton. libretexts.orglibretexts.org This is because these groups help to stabilize the resulting carboxylate anion by delocalizing its negative charge. A more acidic carboxylic acid is generally more reactive towards esterification and amidation.

The decarboxylation of aromatic carboxylic acids to remove the -COOH group and replace it with a hydrogen atom is typically a challenging reaction that requires high temperatures or specific catalysts. wikipedia.org The reaction can be effected by heating in a high-boiling solvent like quinoline, often in the presence of copper salts. wikipedia.org

For substituted benzoic acids, the reaction mechanism and required conditions can vary. Some radical decarboxylation methods can proceed at much lower temperatures, around 35 °C, but often require specific catalytic systems, such as copper benzoates, to generate aryl radicals. nih.gov While conventional polar decarboxylation often requires temperatures of 140 °C or higher, the stability of the potential carbanion intermediate is a key factor. nih.gov The presence of strong electron-withdrawing groups, which would stabilize a negative charge on the ring, can influence the feasibility and pathway of the decarboxylation reaction.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The highly electron-deficient nature of the aromatic ring in this compound makes it a poor candidate for electrophilic substitution but a potential substrate for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, two main conditions must be met: the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (like a halide) on the ring. libretexts.org While this compound itself does not have a leaving group, analogous compounds do. For example, aryl halides with electron-withdrawing substituents ortho or para to the leaving group readily undergo SNAr. libretexts.org The electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. youtube.comlibretexts.org In a hypothetical derivative, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the chlorine atom would be susceptible to substitution by a nucleophile. nih.gov

Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound is strongly deactivated towards electrophilic attack due to the three meta-directing, electron-withdrawing substituents (-COOH, -NO2, -OCF3). vedantu.comchempedia.info Forcing an EAS reaction, such as nitration or halogenation, would require extremely harsh conditions (e.g., strong acids and high temperatures). masterorganicchemistry.comlibretexts.org If a reaction were to occur, the incoming electrophile would be directed to a position meta to all existing groups. The available positions are C2, C4, and C6. All three substituents direct to positions 2, 4, and 6. Therefore, substitution would most likely occur at one of these positions, though the reaction would be very slow due to the profound deactivation of the ring.

| Reaction Type | Predicted Reactivity of this compound | Reasoning |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Very Low / Requires Harsh Conditions | Ring is strongly deactivated by three electron-withdrawing groups (-COOH, -NO2, -OCF3). vedantu.comchempedia.info |

| Nucleophilic Aromatic Substitution (SNAr) | High (if a leaving group is present) | Ring is strongly activated by electron-withdrawing groups that can stabilize the Meisenheimer complex. youtube.comlibretexts.org |

| Esterification / Amidation | High | Enhanced electrophilicity of the carbonyl carbon and increased acidity of the carboxylic acid. libretexts.orglibretexts.org |

| Decarboxylation | Requires Harsh Conditions / Catalysis | Generally difficult for aromatic acids; requires high heat or specific metal catalysts. wikipedia.orgnih.gov |

Exploration of Activated Positions for Further Functionalization

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups. These groups decrease the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

The directing effects of the substituents are as follows:

Carboxylic Acid (-COOH): A deactivating group that is a meta-director.

Nitro (-NO₂): A strongly deactivating group that is a meta-director.

Trifluoromethoxy (-OCF₃): A deactivating group that is a meta-director.

Considering the positions of these groups, the potential sites for electrophilic attack are the carbons at positions 2, 4, and 6.

Position 2: This position is ortho to the carboxylic acid and ortho to the nitro group. The directing effects of these two groups are in conflict.

Position 4: This position is para to the carboxylic acid and ortho to the trifluoromethoxy group. Again, the directing influences are not aligned.

Position 6: This position is ortho to the carboxylic acid and ortho to the trifluoromethoxy group.

Given that all substituents are deactivating and direct to the meta-positions relative to themselves, any electrophilic substitution would be challenging and likely require harsh reaction conditions. The positions at C2, C4, and C6 are all subject to the deactivating influence of multiple groups. However, the position least deactivated would likely be the target for any potential functionalization. A summary of the electronic effects at each open position is presented in Table 1.

Table 1: Theoretical Analysis of Activated Positions for Electrophilic Aromatic Substitution

| Position | Proximity to Substituents | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to -COOH and -NO₂ | Highly deactivated |

| C4 | Para to -COOH, Ortho to -OCF₃, Meta to -NO₂ | Deactivated |

Conversely, the high degree of electron deficiency in the aromatic ring makes it a candidate for nucleophilic aromatic substitution (SNAr). A good leaving group, such as a halogen, if present on the ring, could be displaced by a nucleophile, particularly if positioned ortho or para to the strongly electron-withdrawing nitro group.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

The carboxylic acid group can function as a DMG. Upon deprotonation with a strong base (typically two equivalents, one for the acidic proton of the carboxyl group and one for the ortho-C-H), the resulting carboxylate can direct lithiation to the ortho position. In the case of this compound, there are two ortho positions relative to the carboxylic acid: C2 and C6.

The choice between these two positions would be influenced by the electronic and steric environment:

Position 2: Flanked by the carboxylic acid and the nitro group. The acidity of this proton is likely increased due to the proximity of the electron-withdrawing nitro group.

Position 6: Flanked by the carboxylic acid and the trifluoromethoxy group.

The trifluoromethoxy group is sterically larger than the nitro group, which might hinder metalation at the C6 position. Furthermore, the oxygen atom of the trifluoromethoxy group possesses lone pairs that could potentially interact with the organolithium reagent, although the electron-withdrawing nature of the CF₃ group diminishes this effect. The strong inductive effect of the nitro group at the meta-position would increase the acidity of the proton at C2, making it the more probable site for deprotonation.

A plausible directed ortho-metalation reaction is outlined in Table 2.

Table 2: Proposed Directed Ortho-Metalation of this compound

| Reagents | Proposed Intermediate | Subsequent Reaction with Electrophile (E⁺) | Predicted Major Product |

|---|

It is important to note that the presence of the nitro group can be problematic in DoM reactions, as organolithium reagents can potentially add to the nitro group. Therefore, careful control of reaction conditions, such as low temperatures, would be crucial for a successful outcome.

Derivatization Strategies and the Synthesis of Advanced Analogues of 3 Nitro 5 Trifluoromethoxy Benzoic Acid

Synthesis of Ester Derivatives of 3-Nitro-5-(trifluoromethoxy)benzoic Acid

Esterification of this compound is a fundamental derivatization approach. The choice of alcohol and the synthetic method employed are critical factors that determine the reaction's efficiency and the properties of the resulting ester.

The synthesis of esters from this compound can be achieved through several established methods, each with distinct advantages concerning substrate scope, reaction conditions, and scalability.

Fischer-Speier Esterification : This classical method involves the direct reaction of the carboxylic acid with an alcohol under strong acid catalysis, typically using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.netresearchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used as the solvent, or water is removed as it is formed. researchgate.net This method is highly effective for simple primary and secondary alcohols. For instance, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid under reflux conditions would yield the corresponding methyl or ethyl esters. researchgate.net

Steglich Esterification : For alcohols that are acid-sensitive or sterically hindered, the Steglich esterification offers a milder alternative. anamma.com.br This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid in situ at room temperature. anamma.com.br This approach avoids the harsh acidic conditions of the Fischer esterification and is particularly useful for synthesizing esters from tertiary alcohols, which would otherwise undergo elimination reactions. anamma.com.br

Mitsunobu Reaction : The Mitsunobu reaction is another powerful method for esterification under mild, neutral conditions, making it suitable for delicate and complex substrates. rug.nl The reaction employs a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rug.nl A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is a significant advantage in stereoselective synthesis. rug.nl

Below is a comparative table summarizing these common esterification methods.

| Method | Reagents | Conditions | Advantages | Limitations |

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄, p-TsOH) | Reflux, Equilibrium driven | Economical, Scalable, Good for simple alcohols | Harsh acidic conditions, Not suitable for tertiary or acid-labile alcohols |

| Steglich | Alcohol, DCC, DMAP (catalyst) | Mild, Room Temperature | Good for sterically hindered and acid-labile alcohols | Formation of dicyclohexylurea byproduct, which can be difficult to remove |

| Mitsunobu | Alcohol, PPh₃, DEAD/DIAD | Mild, Neutral, Low Temperature | Inversion of stereochemistry, High yields for complex substrates | Stoichiometric phosphine oxide byproduct, Cost of reagents |

The nature of the ester moiety (the R' group in -COOR') significantly influences the physicochemical properties of the derivatives of this compound. These changes are primarily governed by the size, branching, and polarity of the alcohol-derived group.

Lipophilicity and Solubility : The trifluoromethoxy group (-OCF₃) itself imparts a high degree of lipophilicity to the parent molecule. mdpi.comnih.gov Esterification with simple alkyl alcohols like methanol, ethanol, or propanol (B110389) further increases this lipophilicity. As the length of the alkyl chain in the ester increases, the molecule becomes more nonpolar, leading to higher logP values and consequently, increased solubility in nonpolar organic solvents and decreased solubility in aqueous media. rsc.orgresearchgate.net This modulation of lipophilicity is critical for applications where membrane permeability is a factor. researchgate.net

Formation of Amide Derivatives

Amidation of this compound provides access to a diverse class of compounds with a stable amide linkage. The synthesis can proceed through several routes, depending on the desired structure and the reactivity of the amine.

Two primary strategies are employed for the synthesis of amides from carboxylic acids: activation to an acyl chloride followed by aminolysis, or direct coupling of the acid and amine using a coupling agent.

Acyl Chloride Route : This is a robust, two-step method. First, this compound is converted to its more reactive acyl chloride derivative, 3-nitro-5-(trifluoromethoxy)benzoyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted amide. nih.govhud.ac.uk This method is highly effective but generates acidic byproducts (HCl), often requiring the use of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid and drive the reaction to completion. hud.ac.uk

Direct Amidation with Coupling Agents : To avoid the harsh conditions of acyl chloride formation, direct amidation can be performed using a wide array of coupling reagents. These reagents activate the carboxylic acid in situ, allowing it to react directly with an amine under milder conditions. researchgate.net Commonly used coupling agents include carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium-based reagents like COMU and uronium-based reagents like TPTU. luxembourg-bio.com These reactions are often performed in the presence of additives such as HOBt (1-hydroxybenzotriazole) or OxymaPure to suppress side reactions and minimize racemization when using chiral amines. nih.gov

| Amidation Route | Key Reagents | Mechanism | Advantages | Disadvantages |

| Acyl Chloride | SOCl₂ or (COCl)₂, Amine, Base | Two-step: Acid to acyl chloride, then aminolysis | High reactivity, Good for unreactive amines | Harsh reagents (SOCl₂), Generates HCl, Not suitable for acid-sensitive substrates |

| Direct Coupling | Carboxylic Acid, Amine, Coupling Agent (e.g., EDC, COMU) | In situ activation of the carboxylic acid | Mild conditions, One-pot procedure, Broad substrate scope | Cost of coupling agents, Byproduct removal can be challenging |

The methods described above allow for the synthesis of a wide variety of N-substituted amides of this compound. By selecting different primary or secondary amines, the structural and functional properties of the resulting amides can be systematically varied.

Aliphatic and Aromatic Amines : Reaction of 3-nitro-5-(trifluoromethoxy)benzoyl chloride or the activated acid with simple alkylamines (e.g., propylamine, butylamine) or anilines (e.g., aniline (B41778), 4-chloroaniline) yields N-alkyl and N-aryl amides, respectively. The electronic nature of substituents on an aniline can affect its nucleophilicity; electron-donating groups increase reactivity, while strong electron-withdrawing groups can make the amidation more challenging. nih.gov

Cyclic and Functionalized Amines : Cyclic secondary amines such as piperidine (B6355638) or morpholine (B109124) are also excellent nucleophiles for these reactions, leading to the corresponding cyclic amide derivatives. nih.gov Furthermore, amines bearing other functional groups (e.g., esters, ethers, protected alcohols) can be used to introduce additional chemical handles into the final molecule, provided the functional groups are compatible with the reaction conditions. This flexibility allows for the creation of multifunctional molecules for various research purposes.

Synthesis of Hydroxamate Derivatives for Research Applications

Hydroxamic acids (-CONHOH) are a unique class of carboxylic acid derivatives known for their ability to chelate metal ions. This property makes them valuable in medicinal chemistry research, particularly as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). ontosight.ainih.gov

The synthesis of the hydroxamate derivative of this compound typically involves the reaction of an activated form of the acid with hydroxylamine (B1172632) (NH₂OH) or a protected equivalent. A common and effective method is to first convert the carboxylic acid to its acyl chloride or an activated ester. This reactive intermediate is then treated with hydroxylamine hydrochloride in the presence of a base (like Na₂CO₃ or an organic base) to neutralize the HCl salt and facilitate the nucleophilic attack by hydroxylamine. nih.gov Alternatively, direct coupling of the carboxylic acid with hydroxylamine can be achieved using standard peptide coupling agents like EDC/HOBt, though yields can sometimes be modest. nih.gov

The resulting 3-nitro-5-(trifluoromethoxy)benzohydroxamic acid combines the strong metal-binding hydroxamic acid moiety with an aromatic ring containing two potent electron-withdrawing groups. This electronic profile can significantly influence the pKa of the hydroxamic acid and its interaction with biological targets. Such compounds are of considerable interest in drug discovery as potential enzyme inhibitors, where the benzoyl portion of the molecule can provide specificity for the target protein's binding pocket, while the hydroxamic acid group coordinates to the catalytic metal ion. ontosight.airesearchgate.net

Development of Other Nitrogen-Containing Derivatives (e.g., Benzothiazines, Isothiazolones)

The derivatization of benzoic acid scaffolds is a cornerstone of medicinal chemistry for the development of novel therapeutic agents. While direct synthesis of benzothiazines and isothiazolones from this compound is not extensively documented in publicly available literature, established synthetic routes for structurally similar compounds provide a clear blueprint for accessing these advanced analogues. The core strategy involves converting the carboxylic acid into a more reactive intermediate that can undergo cyclization with appropriate sulfur and nitrogen sources.

For instance, the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of potent antitubercular agents, has been achieved using the closely related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov This process highlights a viable pathway that could be adapted for this compound. The typical synthesis begins with the activation of the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride. This highly reactive intermediate is then reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to form a benzoyl isothiocyanate derivative in situ. nih.govresearchgate.net This intermediate is the key to forming the benzothiazine ring. Subsequent reaction with an amine nucleophile leads to a thiourea (B124793) derivative, which then undergoes intramolecular cyclization to yield the final 1,3-benzothiazin-4-one ring system. nih.gov

Another approach starts with the corresponding benzamide (B126). The 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) can be reacted with carbon disulfide and methyl iodide to create a stable 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one, which can then be further modified to produce advanced analogues like BTZ043. nih.gov These established methods for the trifluoromethyl analogue strongly suggest that this compound could serve as a valuable precursor for novel benzothiazine derivatives.

The synthesis of isothiazolones, particularly the 1,2-benzisothiazol-3(2H)-one (BIT) scaffold, typically relies on precursors containing a thiol or a group that can be converted into one. nih.gov A common strategy involves the intramolecular cyclization of 2-mercaptobenzamide derivatives. nih.gov To apply this to this compound, the synthetic sequence would first require the introduction of a sulfur-containing group ortho to the carboxylic acid. While more synthetically complex, subsequent conversion to the benzamide followed by oxidative S-N bond formation would be a plausible route to the corresponding benzisothiazolone.

| Precursor Compound | Reagents for Key Step | Intermediate Formed | Final Heterocycle Class | Reference |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 1. SOCl₂ 2. KSCN | Benzoyl isothiocyanate | Benzothiazine | nih.govresearchgate.net |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | CS₂, CH₃I | 2-(methylthio)benzothiazin-4-one | Benzothiazine | nih.gov |

| 2-Mercaptobenzoic acid | Diphenyl phosphoryl azide (B81097) (DPPA) | Acyl azide | Benzisothiazolone | nih.gov |

Derivatization for Analytical and Chromatographic Purposes

The accurate detection and characterization of this compound and its metabolites in complex biological matrices necessitate derivatization strategies that enhance their analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS). These strategies focus on improving ionization efficiency, chromatographic retention, and enabling stereochemical differentiation.

Strategies for Enhanced Detection Sensitivity in Metabolomics

In metabolomics, sensitive detection of carboxylic acids is often challenging due to their polarity, which leads to poor retention on common reversed-phase chromatographic columns, and their often low abundance in biological samples. Derivatization of the carboxyl group is a well-established method to overcome these limitations.

A highly effective strategy is the chemical labeling of the carboxylic acid moiety with a derivatizing agent that enhances hydrophobicity and ionization efficiency. rsc.org 3-Nitrophenylhydrazine (3-NPH) is a widely used reagent for this purpose, reacting with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form stable hydrazides. slu.seacs.org This derivatization offers several advantages:

Improved Chromatographic Retention: The addition of the nitrophenyl group significantly increases the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase columns like C18. acs.org

Enhanced MS Sensitivity: The nitro group can improve ionization in mass spectrometry, and the common chemical tag allows for the use of specific fragmentation patterns in multiple reaction monitoring (MRM) or precursor ion scanning, boosting sensitivity and selectivity. slu.se

Broad Applicability: The 3-NPH method is effective for a wide range of carboxyl-containing metabolites, making it a robust tool in targeted and untargeted metabolomics. acs.org

The derivatization of this compound with 3-NPH would yield a 3-nitrophenylhydrazide derivative, which is expected to exhibit significantly improved analytical characteristics for LC-MS/MS analysis, enabling lower limits of detection in complex matrices.

| Derivatization Reagent | Target Functional Group | Key Advantages | Analytical Technique | Reference |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | Increased hydrophobicity, enhanced MS sensitivity, allows for specific MRM transitions. | LC-MS/MS | slu.seacs.org |

Chiral Derivatization for Stereochemical Analysis

When this compound is incorporated into more complex, chiral molecules, determining the absolute configuration of stereocenters is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for this analysis. The strategy involves reacting the chiral analyte with a CDA to form a pair of diastereomers. Because diastereomers have different physical properties, their NMR spectra will show distinct chemical shifts, allowing for stereochemical assignment. researchgate.net

While specific application to derivatives of this compound is not reported, general principles from other chiral carboxylic acids are directly applicable. For instance, if an alcohol-containing chiral molecule is esterified with this compound, the resulting diastereomeric esters can be analyzed.

Alternatively, if a chiral amine or alcohol derivative of the parent compound is synthesized, it can be reacted with a well-established CDA. An example of a modern CDA is axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]-imidazole-1-yl)benzoic acid (TBBA). researchgate.netacs.org The esters or amides formed from the reaction of a chiral analyte with TBBA often show significant differences in their ¹H and ¹⁹F NMR chemical shifts between the two diastereomers. These differences (Δδ) can be used in a conformational model to reliably assign the absolute configuration of the chiral center. acs.org

Another common technique is chiral High-Performance Liquid Chromatography (HPLC). This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral derivative, leading to different retention times and allowing for their separation and quantification. mdpi.com This technique is essential for determining the enantiomeric excess (ee) of a chiral synthesis or separation process.

Applications of 3 Nitro 5 Trifluoromethoxy Benzoic Acid As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Scaffolds

3-Nitro-5-(trifluoromethoxy)benzoic acid is a valuable building block for the synthesis of complex organic molecules due to its reactive functional groups. The presence of the carboxylic acid, nitro group, and trifluoromethoxy group on the aromatic ring allows for a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, providing a handle for further functionalization. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as diazotization, acylation, and the formation of heterocyclic rings. The trifluoromethoxy group is a key feature, as it can significantly influence the electronic properties and lipophilicity of the molecule, which is often desirable in the design of bioactive compounds.

While specific examples of the use of this compound in the synthesis of a broad range of complex organic scaffolds are not extensively detailed in the available literature, its structural features make it an attractive starting material for combinatorial chemistry and the generation of compound libraries for drug discovery and other applications. The strategic placement of its functional groups allows for the systematic modification of the molecule to explore structure-activity relationships.

Precursor for the Development of Biologically Active Molecules

The unique combination of a nitro group and a trifluoromethoxy group makes this compound a particularly interesting precursor for the development of biologically active molecules. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates nih.gov.

Synthetic Pathways to Antimycobacterial Agents (e.g., Benzothiazinones, BTZ analogues)

A significant application of compounds structurally related to this compound is in the synthesis of benzothiazinones (BTZs), a promising class of antimycobacterial agents. While the literature extensively documents the use of the analogous compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, as a key precursor for BTZ synthesis, the same synthetic principles can be applied to this compound to generate novel BTZ analogues nih.gov.

The general synthetic route to benzothiazinones involves the activation of the carboxylic acid of the benzoic acid derivative, typically by conversion to the corresponding acid chloride. This is followed by reaction with a thiocyanate (B1210189) salt to form a benzoyl isothiocyanate intermediate. Subsequent reaction with an appropriate amine leads to a thiourea (B124793) derivative, which then undergoes intramolecular cyclization to form the benzothiazinone ring system nih.gov. The nitro group at the 3-position and the trifluoromethoxy group at the 5-position of the starting benzoic acid would be incorporated into the final BTZ structure, potentially modulating its antimycobacterial activity and pharmacokinetic properties.

Table 1: Key Intermediates in the Synthesis of Benzothiazinone Analogues

| Starting Material | Key Intermediate 1 | Key Intermediate 2 | Final Scaffold |

| This compound | 3-Nitro-5-(trifluoromethoxy)benzoyl chloride | N-((3-nitro-5-(trifluoromethoxy)benzoyl)carbamothioyl)amine derivative | Benzothiazinone analogue |

Exploration in the Synthesis of Other Pharmacologically Relevant Compounds

The structural motif of this compound is a valuable pharmacophore that can be incorporated into a variety of other pharmacologically relevant compounds beyond benzothiazinones. The reduction of the nitro group to an amine opens up possibilities for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many classes of drugs. For instance, the resulting amino acid could be used as a precursor for the synthesis of benzodiazepines, quinolones, or other nitrogen-containing heterocycles with potential therapeutic applications. The trifluoromethoxy group can contribute to improved efficacy and a better safety profile of the final drug candidates. However, specific examples of such applications for this compound are not widely reported in the current scientific literature.

Utilization in Agrochemical Research and Development

Building Block in Material Science for Functional Polymer and Organic Material Synthesis

While the primary applications of this compound appear to be in the life sciences, its reactive nature also makes it a potential building block in material science. The aromatic core and the presence of functional groups that can undergo polymerization or modification suggest its potential use in the synthesis of functional polymers and organic materials. For example, the di-functional nature of the corresponding amino acid (after reduction of the nitro group) could allow for its incorporation into polyamides or polyimides. The trifluoromethoxy group could impart desirable properties to these materials, such as thermal stability, chemical resistance, and specific optical or electronic properties. To date, the utilization of this compound in material science is not a well-documented area of research.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Nitro 5 Trifluoromethoxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 3-Nitro-5-(trifluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its molecular framework.

Elucidation of Molecular Structure through ¹H, ¹³C, and ¹⁹F NMR

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would be the first step in confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons. Given the substitution pattern (at positions 1, 3, and 5), three distinct aromatic proton signals would be anticipated. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, and the carboxylic acid (-COOH) group. The multiplicity of these signals (e.g., doublet of doublets, triplets) would help to establish the coupling relationships between adjacent protons on the benzene (B151609) ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for the carboxylic acid carbon, the carbon atom of the trifluoromethoxy group, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbon of the -OCF₃ group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift would be characteristic of the -OCF₃ group attached to an aromatic ring.

A hypothetical data table for the expected NMR signals is presented below. It is important to reiterate that this is a theoretical representation, as experimental data has not been found.

| Nucleus | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Assignment |

| ¹H | >10 | br s | -COOH |

| ¹H | 8.0 - 8.5 | m | Aromatic CH |

| ¹H | 7.8 - 8.2 | m | Aromatic CH |

| ¹H | 7.6 - 8.0 | m | Aromatic CH |

| ¹³C | >165 | s | C=O |

| ¹³C | 150 - 160 | q | C-OCF₃ |

| ¹³C | 148 - 155 | s | C-NO₂ |

| ¹³C | 110 - 140 | s | Aromatic C |

| ¹³C | 110 - 140 | s | Aromatic CH |

| ¹³C | 110 - 140 | s | Aromatic CH |

| ¹³C | 110 - 140 | s | Aromatic CH |

| ¹³C | ~120 | q | -OCF₃ |

| ¹⁹F | -55 to -65 | s | -OCF₃ |

| Note: This table is for illustrative purposes only and is not based on experimental data. |

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to understand the spatial relationships within the molecule, two-dimensional (2D) NMR techniques would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the one-bond correlations between proton and carbon atoms, allowing for the direct assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for identifying long-range (two- and three-bond) correlations between protons and carbons. This would be instrumental in assigning the quaternary carbons (those without attached protons), such as the carbons bearing the carboxylic acid, nitro, and trifluoromethoxy groups, by observing their correlations with the aromatic protons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Fragmentation Pathways and Structural Confirmation

In a mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH. For this specific molecule, the loss of the nitro group (-NO₂) or fragments from the trifluoromethoxy group could also be anticipated. Analysis of these fragmentation patterns would provide strong evidence for the presence of the different functional groups and their arrangement on the benzene ring.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, which would serve as a definitive confirmation of its molecular formula, C₈H₄F₃NO₅.

X-ray Crystallography of this compound Derivatives

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state sample. While no crystal structure for this compound itself has been reported, this technique could be applied to suitable crystalline derivatives.

An X-ray crystallographic study would provide a wealth of information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers), and other non-covalent interactions that influence the solid-state structure.

Computational Chemistry and Molecular Modeling of 3 Nitro 5 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and properties of a molecule.

Electronic Structure Analysis and Frontier Molecular Orbitals

An analysis of the electronic structure of 3-Nitro-5-(trifluoromethoxy)benzoic acid would reveal the distribution of electrons within the molecule, which is fundamental to its chemical reactivity. The presence of strong electron-withdrawing groups, the nitro (-NO2) and trifluoromethoxy (-OCF3) groups, is expected to significantly influence this distribution.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the carboxylic acid group, while the LUMO is expected to be concentrated around the nitro group, a common characteristic for nitroaromatic compounds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -3.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability. |

Note: These values are illustrative and based on typical values for similar nitroaromatic compounds.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data for validation. For instance, theoretical calculations can provide insights into the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different functional groups. For this molecule, key vibrations would include the C=O stretching of the carboxylic acid, the N-O stretching of the nitro group, and the C-F stretching of the trifluoromethoxy group.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H, 13C, and 19F nuclei. The electron-withdrawing nature of the substituents would lead to downfield shifts for the aromatic protons and carbons.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated. These transitions are typically of the π → π* and n → π* type, influenced by the aromatic system and the substituents.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

|---|---|---|

| IR | C=O Stretch | 1720 cm⁻¹ |

| IR | N-O Symmetric Stretch | 1350 cm⁻¹ |

| ¹H NMR | Aromatic Protons | δ 7.8 - 8.5 ppm |

| ¹³C NMR | Carboxylic Carbon | δ 165 ppm |

| UV-Vis | λmax | 280 nm |

Note: These values are illustrative and based on general spectroscopic data for substituted benzoic acids.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment.

Ligand-Target Interaction Modeling for Derivatives

While there is no specific information on the biological targets of this compound itself, its derivatives could be designed as potential ligands for biological targets such as enzymes. Molecular docking, a computational technique, could be used to predict the binding mode and affinity of such derivatives to a target protein. Following docking, MD simulations can be employed to study the stability of the ligand-protein complex and to analyze the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

Structure-Reactivity Relationship Studies

Computational methods can be used to establish relationships between the structure of a molecule and its reactivity. For this compound, the strong electron-withdrawing nature of the nitro and trifluoromethoxy groups deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of derivatives to correlate their structural features with a particular chemical reactivity or biological activity. Descriptors such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP) would be calculated and used to build a predictive model.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Correlation of Electronic Properties with Experimental Reactivity

The reactivity of this compound is largely dictated by the electronic effects of its substituents: the nitro (-NO2) group, the trifluoromethoxy (-OCF3) group, and the carboxylic acid (-COOH) group, all attached to a benzene ring. Both the nitro and trifluoromethoxy groups are potent electron-withdrawing groups, which significantly influences the electron density distribution across the aromatic ring and, consequently, the molecule's reactivity.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate various electronic properties that can be correlated with experimental reactivity. Key electronic parameters include molecular orbital energies (HOMO and LUMO), the electrostatic potential surface, and atomic charges.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. A low HOMO-LUMO energy gap is indicative of high chemical reactivity. For this compound, the strong electron-withdrawing nature of the substituents is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The energy of the HOMO is also lowered, suggesting a higher resistance to oxidation. The reactivity of the carboxyl group is also influenced by these electronic effects, which can be quantified by examining the atomic orbital coefficients of the carboxyl carbon in the LUMO. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, a significant positive potential would be expected around the carboxylic acid proton and the carbon atoms of the benzene ring, due to the electron-withdrawing effects of the nitro and trifluoromethoxy groups. This heightened positive potential on the ring enhances its reactivity towards nucleophiles.

Correlation with Hammett Constants: The electronic effects of the nitro and trifluoromethoxy groups can be quantified using Hammett substituent constants (σ). These empirical constants provide a measure of the inductive and resonance effects of a substituent on the reactivity of a benzene derivative. libretexts.org The positive σ values for both meta-nitro and meta-trifluoromethoxy groups indicate their electron-withdrawing nature, which correlates with an increased acidity of the benzoic acid and a higher rate of reactions sensitive to electron density at the reaction center. libretexts.org

A hypothetical correlation of calculated electronic properties with expected experimental reactivity is presented in the table below.

| Electronic Property | Calculated Value (Hypothetical) | Implication for Experimental Reactivity |

| HOMO Energy | -8.5 eV | High resistance to oxidation |

| LUMO Energy | -3.2 eV | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Moderate chemical reactivity |

| Dipole Moment | 4.5 D | High polarity, influencing solubility and intermolecular interactions |

Computational Assessment of Acidity and Other Physico-Chemical Parameters

Computational methods are highly effective in predicting the acidity (pKa) and other physicochemical properties of molecules like this compound.

Acidity (pKa) Prediction: The acidity of a substituted benzoic acid is strongly influenced by the electronic nature of its substituents. Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa). Both the nitro and trifluoromethoxy groups at the meta positions exert a strong electron-withdrawing inductive effect, which is expected to make this compound significantly more acidic than benzoic acid itself.

Computational approaches to pKa prediction often involve calculating the Gibbs free energy change (ΔG) for the dissociation of the acid in a solvent, typically water. researchgate.netnih.gov These calculations often employ quantum mechanical methods combined with a continuum solvation model to account for the effect of the solvent. mdpi.com The correlation between calculated gas-phase deprotonation energies or atomic charges on the acidic proton and the experimental pKa values has been well-established for series of substituted benzoic acids. psu.eduunamur.beresearchgate.net

Other Physico-Chemical Parameters: Other parameters such as lipophilicity (logP), solubility, and polar surface area can also be computationally estimated. These properties are crucial for understanding the behavior of the compound in various environments, including biological systems.

The following table provides a hypothetical comparison of the computationally assessed parameters for this compound and the parent benzoic acid.

| Parameter | Benzoic Acid (Experimental) | This compound (Predicted) |

| pKa | 4.20 | ~2.5 - 3.0 |

| logP | 1.87 | ~3.5 |

| Polar Surface Area | 37.3 Ų | ~83.7 Ų |

| Water Solubility | 3.4 g/L | Lower than benzoic acid |

In Silico Approaches for Predicting Derivative Biological Activity and Target Engagement

In silico methods are invaluable for screening libraries of compounds for potential biological activity and for predicting their interactions with biological targets, a crucial step in drug discovery. For derivatives of this compound, these approaches can help identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of this compound derivatives with known activities, a predictive model can be built. This model can then be used to estimate the activity of new, untested derivatives, thereby prioritizing synthetic efforts.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. nih.govresearchgate.netresearchgate.net For derivatives of this compound, molecular docking can be used to screen for potential interactions with various therapeutic targets. The process involves generating a three-dimensional model of the ligand and fitting it into the binding site of the target protein. The binding affinity is then estimated using a scoring function, which helps to rank the potential efficacy of different derivatives. This approach can provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By identifying the common pharmacophoric features of known active compounds, this model can be used to search large chemical databases for novel derivatives of this compound that fit the model and are therefore likely to be active.

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. stmjournals.com For derivatives of this compound, these predictions are vital for early-stage assessment of their drug-likeness and potential liabilities.

The table below illustrates the type of data that would be generated from an in silico screening of a hypothetical derivative of this compound against a protein target.

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Biological Target |

| Derivative A | -8.5 | Arg120, Tyr350, Phe410 | Kinase X |

| Derivative B | -7.2 | Asp98, Ser210, Leu300 | Protease Y |

| Derivative C | -9.1 | His150, Trp280, Val390 | Receptor Z |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with ongoing research focused on improving efficiency, safety, and environmental sustainability. For 3-Nitro-5-(trifluoromethoxy)benzoic acid, future synthetic strategies are likely to move beyond traditional nitration and oxidation methods, which often require harsh conditions.

Key areas for development include:

Continuous Flow Synthesis: The use of continuous reaction apparatus for the oxidation of substituted toluenes to benzoic acids represents a significant advancement. This method can enhance safety by reducing the risks associated with high concentrations of oxygen in batch reactors and improve oxygen utilization rates.

Advanced Catalysis: Research into novel catalysts, such as the TBHP/oxone and FeCl3 system for oxidizing benzyl alcohols, could offer solvent-free and more selective pathways. Similarly, composite catalysts containing cobalt, manganese, or nickel salts are used for the liquid-phase air oxidation of substituted alkylbenzenes to yield nitrobenzoic acids. google.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for incorporating trifluoromethoxy groups under mild conditions. nih.gov Future work could focus on a one-pot photocatalytic approach that combines C-H trifluoromethoxylation and subsequent nitration of a benzoic acid precursor, streamlining the synthesis process.

| Methodology | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|

| Traditional Oxidation (e.g., KMnO4, HNO3) | Well-established, readily available reagents. | Current standard but with environmental and safety drawbacks. | google.com |

| Continuous Flow Oxidation | Improved safety, higher oxygen utilization, process scalability. | A promising avenue for safer, large-scale industrial production. | scispace.com |

| Photoredox Trifluoromethoxylation | Mild reaction conditions, environmentally friendly. | Could enable novel and more direct synthetic routes from simpler precursors. | nih.govbeilstein-journals.org |

| Advanced Catalytic Oxidation | High selectivity, potential for solvent-free conditions. | Offers a greener alternative to stoichiometric chemical oxidants. | google.comresearchgate.net |

Exploration of New Chemical Transformations

The functional groups of this compound—the carboxylic acid, the aromatic nitro group, and the trifluoromethoxy ether—provide a rich platform for chemical derivatization. Future research will likely focus on leveraging this reactivity to build complex molecular architectures.

Carboxylic Acid Derivatization: Standard transformations of the carboxylic acid group into esters, amides, or acid chlorides are foundational. These derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). preprints.orgossila.com For example, conversion to an acyl chloride allows for subsequent Friedel-Crafts acylation or nucleophilic substitution reactions. ossila.com

Nitro Group Reduction: The reduction of the aromatic nitro group to an amine is a critical transformation. researchgate.net This opens up a vast array of subsequent reactions, such as diazotization, amide bond formation, and the synthesis of heterocyclic compounds. Iron-catalyzed reductions have shown promise for their chemoselectivity, allowing the nitro group to be reduced while preserving other sensitive functionalities.

Cross-Coupling Reactions: The aromatic ring could be further functionalized through cross-coupling reactions, although this would likely require conversion of one of the existing groups or introduction of a halo-substituent.

| Functional Group | Transformation | Product Class | Potential Utility | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification / Amidation | Esters / Amides | Prodrugs, API synthesis | preprints.org |

| Carboxylic Acid | Conversion to Acyl Chloride | Acyl Halides | Intermediate for Friedel-Crafts and substitution reactions | ossila.com |

| Nitro Group | Reduction | Anilines | Building blocks for dyes, heterocycles, and pharmaceuticals | researchgate.net |

| Aromatic Ring | Further Halogenation | Halo-aromatics | Substrates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | google.com |

Expansion into Underexplored Application Areas (e.g., Catalysis, Sensing)

While primarily viewed as a synthetic intermediate, the inherent electronic properties of this compound suggest potential for direct application in catalysis and chemical sensing.

Organocatalysis: The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups polarizes the aromatic ring, a property that could be harnessed in organocatalysis. Derivatives could be designed to act as catalysts for various organic transformations.

Chemical Sensing: Nitroaromatic compounds are well-known for their ability to act as electron acceptors, leading to fluorescence quenching upon interaction with certain analytes. This makes them candidates for use in chemical sensors. Research has shown that metal-organic frameworks (MOFs) incorporating ligands with electron-donating or -withdrawing groups can be designed for sensing nitro explosives and antibiotics. Future studies could explore the integration of this compound or its derivatives as ligands in such sensor systems. rsc.org

Integration with High-Throughput Screening and Automated Synthesis Platforms

Modern drug discovery relies heavily on the rapid synthesis and screening of large libraries of compounds. As a versatile building block, this compound is well-suited for inclusion in these platforms.

Future efforts will likely involve:

Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a diverse library of amides, esters, and other derivatives from the parent benzoic acid.

High-Throughput Screening (HTS): Screening these compound libraries against a wide range of biological targets to identify "hit" compounds with potential therapeutic activity. The unique combination of the nitro and trifluoromethoxy groups can impart favorable properties like target affinity and cell permeability, making its derivatives attractive for HTS campaigns.

Design of Next-Generation Analogues with Tunable Reactivity and Specific Functions

The rational design of analogues is a key strategy in medicinal chemistry to optimize the biological activity and pharmacokinetic properties of a lead compound. The trifluoromethoxy and nitro groups offer distinct opportunities for molecular tuning.

Bioisosteric Replacement: The trifluoromethoxy group is often used as a bioisostere for other functionalities to improve metabolic stability and lipophilicity. nih.gov Conversely, this group, along with the nitro group, could be systematically replaced by other electron-withdrawing groups (e.g., trifluoromethyl, cyano, sulfonyl) to fine-tune the electronic properties and binding interactions of the molecule with a biological target. nih.gov

Positional Isomerism: Synthesizing and evaluating positional isomers of this compound would provide valuable structure-activity relationship (SAR) data, informing the design of more potent and selective compounds.

Multitarget Drug Design: Benzoic acid derivatives have been investigated as inhibitors for multiple targets implicated in diseases like Alzheimer's. nih.gov Future research could focus on designing derivatives of this compound that act on multiple biological targets simultaneously, a promising strategy for treating complex diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.